BenchChemオンラインストアへようこそ!

Depramine

Tricyclic Antidepressant Pharmacology ATPase Inhibition Acetylcholinesterase Inhibition

Depramine (CAS 58262-51-4) is the official EP Impurity B and USP reference standard for imipramine hydrochloride. Sourcing non-compendial generic material jeopardizes ANDA submissions and QC batch release. Our pharmacopeia-grade standard includes full characterization data for HPLC/UPLC method validation, ensuring regulatory compliance. Use it for specificity, linearity, accuracy, and precision studies during analytical method validation. Procure the EP/USP-grade standard to guarantee successful regulatory submissions.

Molecular Formula C19H23N2Cl
Molecular Weight 314.9 g/mol
CAS No. 58262-51-4
Cat. No. B195986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepramine
CAS58262-51-4
SynonymsN,N-Dimethyl-5H-dibenz[b,f]azepine-5-propanamine Hydrochloride;  G 31406 Hydrochloride;  10,11-Dehydroimipramine Hydrochloride, Depramine Hydrochloride
Molecular FormulaC19H23N2Cl
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
InChIInChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H
InChIKeyQHOQDRVNCMCLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Depramine (CAS 58262-51-4): Tricyclic Antidepressant Reference Standard and Analytical Impurity for Pharmaceutical Quality Control


Depramine (CAS 58262-51-4, hydrochloride salt), also known as balipramine or 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) compound structurally related to imipramine [1]. It is pharmacologically active, exhibiting inhibition of acetylcholinesterase, Mg²⁺-ATPase, and Na⁺/K⁺-ATPase activities . Depramine is not a marketed pharmaceutical, but serves as the European Pharmacopoeia (EP) Imipramine Hydrochloride Impurity B and as a United States Pharmacopeia (USP) reference standard, making it a critical material for analytical method development and regulatory compliance in the pharmaceutical industry .

Depramine (CAS 58262-51-4): Why Generic Substitution of Reference Standards Compromises Regulatory Compliance


In pharmaceutical analysis, substituting a compendial reference standard (e.g., USP or EP grade) with a generic chemical of the same name is not acceptable for regulatory submissions. Depramine, designated as Imipramine Hydrochloride EP Impurity B, is a specific degradation product or related substance with defined structural and purity requirements [1]. Use of a non-compendial material risks analytical method failure due to differences in purity, impurity profile, or water content, which can invalidate method validation and quality control (QC) data for Abbreviated New Drug Applications (ANDAs) or commercial batch release [2]. This is not a question of chemical identity but of documented, traceable compliance.

Depramine (CAS 58262-51-4): Quantitative Evidence Guide for Procurement and Analytical Method Selection


Depramine's ATPase and Acetylcholinesterase Inhibition Profile: A Unique Pharmacological Signature Among Tricyclic Antidepressants

Depramine (GP 31406) demonstrates a multi-target inhibition profile that is distinct from its structural analog, desipramine. While both are tricyclic antidepressants, Depramine is documented to inhibit acetylcholinesterase, Mg²⁺-ATPase, and Na⁺/K⁺-ATPase activities . This is a qualitative, yet significant, pharmacological differentiation, as desipramine's primary mechanism is selective norepinephrine reuptake inhibition (NRI) with Kis of 4, 61, and 78,720 nM for NET, SERT, and DAT, respectively , and lacks this specific ATPase inhibition profile. This difference is crucial for researchers investigating non-monoaminergic mechanisms of action for TCAs.

Tricyclic Antidepressant Pharmacology ATPase Inhibition Acetylcholinesterase Inhibition

Depramine (GP 31406) as a Defined EP Impurity: Quantifiable Purity and Characterization for Regulatory Method Development

As Imipramine Hydrochloride EP Impurity B, Depramine is supplied with detailed characterization data compliant with regulatory guidelines [1]. This includes a defined purity of ≥ 98% and full analytical characterization (e.g., HPLC, NMR, MS) as required by the European Pharmacopoeia [2]. In contrast, a generic 'Depramine' or 'Balipramine' compound sold as a research chemical may lack this level of rigorous, batch-specific documentation. This quantitative purity and documented characterization are essential for accurate quantification in impurity methods.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Depramine as a USP Reference Standard: Guaranteed Identity and Stability for Compendial Testing

Depramine is officially designated as a USP Reference Standard (Catalog No. 1171397), intended for use in specified quality tests and assays as detailed in the USP-NF compendia . This designation guarantees a level of purity, identity, and stability that is rigorously controlled and documented by the USP, ensuring lot-to-lot consistency [1]. This is in stark contrast to a laboratory chemical of the same CAS number, which may be supplied at a similar purity but without the same level of regulatory oversight, official use designation, and guaranteed stability data essential for validated compendial methods.

USP Reference Standards Pharmaceutical Quality Control Compendial Methods

Structural Differentiation: Depramine as a 10,11-Dehydro Analog of Imipramine

Depramine is structurally defined as 10,11-dehydroimipramine, the compound resulting from dehydrogenation of imipramine [1]. This specific structural modification is the basis for its identification as Imipramine EP Impurity B and distinguishes it from imipramine itself and other related impurities. While imipramine inhibits serotonin and norepinephrine transporters, Depramine's pharmacological profile includes ATPase inhibition . This structural difference is critical for its role as an impurity marker in analytical methods designed to separate and quantify it from imipramine.

Structural Chemistry Tricyclic Antidepressant Analogs Impurity Identification

Depramine's Broad Neurotransporter Inhibition: A Potential Differentiator from Selective Analogs

Depramine is characterized as a non-selective monoamine reuptake inhibitor, blocking the reuptake of norepinephrine, dopamine, and serotonin . This broad profile contrasts with more selective TCAs like desipramine, which is a potent and relatively selective norepinephrine reuptake inhibitor (Ki = 4 nM for NET) . While quantitative affinity data for Depramine at individual transporters is not readily available, its classification as a broad-spectrum inhibitor suggests a different pharmacological fingerprint. This could be of interest for researchers exploring polypharmacology or comparing the effects of multi-target vs. selective monoamine reuptake inhibition.

Monoamine Transporters Antidepressant Mechanisms Neuropharmacology

Depramine (CAS 58262-51-4): Targeted Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Quantification of Imipramine EP Impurity B

Procure Depramine (CAS 58262-51-4) as the EP-grade impurity reference standard for the development and validation of HPLC or UPLC methods to quantify 10,11-dehydroimipramine in imipramine hydrochloride drug substance and finished products. Its defined purity and full characterization data are essential for accurate calibration and compliance with EP and USP monographs [1].

Regulatory Method Validation for ANDA Submissions

Use Depramine as the reference material for specificity, linearity, accuracy, and precision studies during analytical method validation (AMV) for an Abbreviated New Drug Application (ANDA). Its identity as Imipramine Hydrochloride EP Impurity B and availability as a USP Reference Standard provides the regulatory traceability required for successful submissions .

Pharmacological Research: Investigating Non-Monoaminergic Mechanisms of Tricyclic Antidepressants

Utilize Depramine as a tool compound to study the role of acetylcholinesterase, Mg²⁺-ATPase, and Na⁺/K⁺-ATPase inhibition in the pharmacological profile of tricyclic antidepressants. Its distinct activity profile, as documented by its inhibition of these enzymes , differentiates it from more selective monoamine reuptake inhibitors like desipramine, enabling focused mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Depramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.